



Application Notes and Protocols for T025 in CLK-Dependent Phosphorylation Assays

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Compound of Interest		
Compound Name:	T025	
Cat. No.:	B15621720	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cdc2-like kinases (CLKs) are a family of dual-specificity protein kinases (CLK1, CLK2, CLK3, CLK4) that play a crucial role in regulating pre-mRNA splicing.[1][2] They phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[1][2] This phosphorylation modulates the activity and localization of SR proteins, thereby influencing exon recognition and alternative splicing.[3] Dysregulation of CLK activity and aberrant splicing are implicated in various diseases, particularly in cancer, making CLKs attractive therapeutic targets.[2][4]

T025 is a potent, selective, and orally bioavailable small molecule inhibitor of CLK kinases.[4] [5][6] It functions as an ATP-competitive inhibitor, effectively blocking the phosphorylation of CLK substrates.[6] These characteristics make **T025** an invaluable tool for studying CLK-dependent signaling pathways and for evaluating the therapeutic potential of CLK inhibition. This document provides detailed protocols for using **T025** in both in vitro biochemical and cell-based phosphorylation assays to probe CLK activity.

T025 Inhibitor Profile

T025 is a highly potent inhibitor of all four CLK family members and also shows strong activity against the related DYRK family of kinases.[5][6][7] Its high affinity and selectivity make it a suitable chemical probe for investigating CLK-mediated biological processes.



Table 1: T025 Kinase Inhibitory Potency

Summarizes the binding affinity (Kd) and half-maximal inhibitory concentration (IC50) values of **T025** against CLK and DYRK kinases.

Kinase	Kd (nM)	IC50 (nM)
CLK1	4.8[5][6][7]	N/A
CLK2	0.096[5][6][7]	N/A
CLK3	6.5[5][6][7]	N/A
CLK4	0.61[5][6][7]	N/A
DYRK1A	0.074[5][7]	0.074[5]
DYRK1B	1.5[5][7]	1.5[5]
DYRK2	32[7]	N/A

N/A: Data not available from the provided search results.

Table 2: T025 Cellular Anti-proliferative Activity

Demonstrates the functional consequence of CLK inhibition on cancer cell lines.

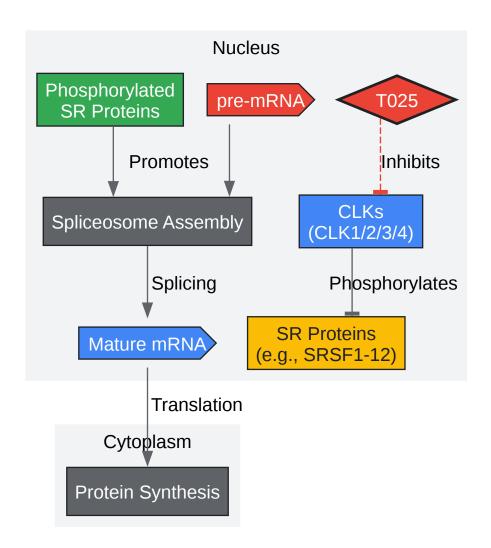
Cell Line Context	Assay Type	IC50 Range (nM)
Hematological and Solid Cancer Cell Lines	Proliferation Assay	30 - 300[7][8]
MDA-MB-468 (Breast Cancer)	Growth Suppression	~30 - 300[9]

CLK Signaling Pathway and T025 Mechanism of Action

CLKs are central regulators of pre-mRNA splicing. They are activated through autophosphorylation and, in turn, phosphorylate SR proteins within the nucleus.[1][6] Phosphorylated SR proteins are then recruited to pre-mRNA transcripts, where they facilitate



the assembly of the spliceosome and promote the recognition of exons, leading to accurate splicing. Inhibition of CLKs by **T025** prevents SR protein phosphorylation, which disrupts spliceosome function and leads to alternative splicing events, such as exon skipping.[4][5] This disruption of normal splicing can induce cell cycle arrest and apoptosis in cancer cells that are dependent on specific splicing patterns for their survival and proliferation.[4][10]



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CLK signaling pathway and **T025** inhibition point.

Experimental Protocols

Here we provide two detailed protocols to measure the effect of **T025** on CLK-dependent phosphorylation.

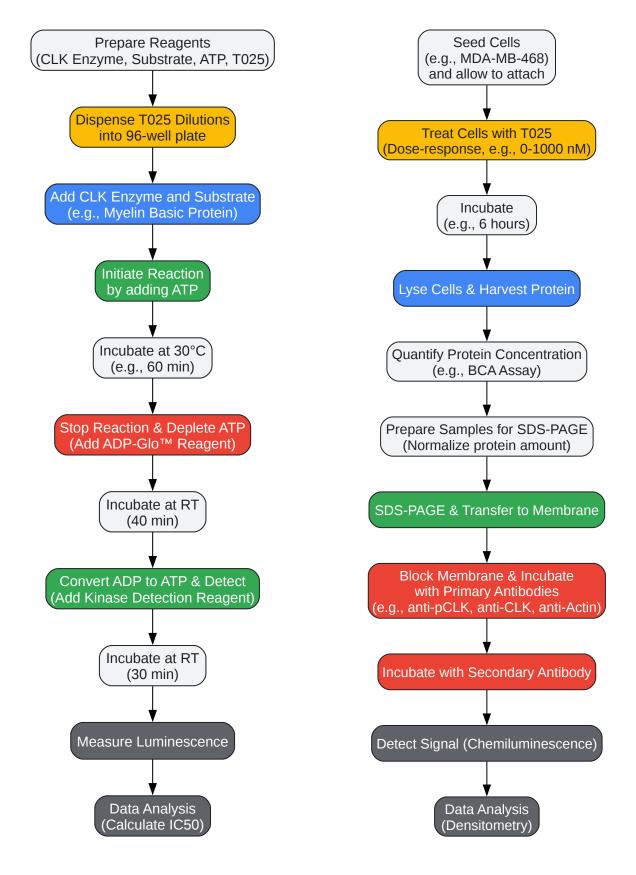


Protocol 1: In Vitro CLK Kinase Assay

This protocol describes a luminescent-based assay (e.g., ADP-Glo[™]) to measure the direct inhibitory effect of **T025** on the enzymatic activity of a purified CLK kinase by quantifying ADP production.[3][11]

Principle: The kinase reaction consumes ATP and produces ADP. The ADP-Glo™ reagent first depletes the remaining ATP, and then the Kinase Detection Reagent converts the ADP produced into ATP. This newly synthesized ATP is used by luciferase to generate a light signal that is directly proportional to the kinase activity.





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